![molecular formula C12H5Cl5 B043171 2,3,3',4,5'-Pentachlorobiphenyl CAS No. 70362-41-3](/img/structure/B43171.png)
2,3,3',4,5'-Pentachlorobiphenyl
Overview
Description
2,3,3’,4,5’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a class of organic pollutants that have been widely found in the environment . It is a pentachlorobiphenyl in which the chlorines are located at the 2, 3, 3’, 4, and 5’ positions .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,5’-Pentachlorobiphenyl is C12H5Cl5 . The structure can also be represented as 1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4,5’-Pentachlorobiphenyl include a molecular weight of 326.43 g/mol, a melting point of approximately 95.86°C, a boiling point of approximately 412.3°C, a density of approximately 1.5220, and a refractive index of approximately 1.6200 . Its water solubility is 12.84ug/L at 20 ºC .Scientific Research Applications
Cardiovascular Research
2,3,3’,4,5’-Pentachlorobiphenyl (PCB126) has been used in cardiovascular research. Studies have shown that it can compromise the cardiovascular endothelial function by activating oxidative stress-sensitive signaling pathways . In zebrafish embryos, PCB126 produced a concentration-dependent induction of pericardial edema and circulatory failure .
Oxidative Stress Studies
PCB126 has been used to study oxidative stress. Exposure to PCB126 significantly increases oxidative-stress-responsive transcription . This has led to insights into the role of oxidative stress in the developmental toxicity of low concentrations of PCB126 .
Cellular Stress Response
PCB126 induces a cellular stress response in HepG2 cells, resulting in a significant increase in the activity of the mitogen-activated protein kinases . This suggests a model for PCB126 toxicity where PCB126 exposure induces oxidative stress, leading to an increase in mitogen-activated protein kinase activities .
Antioxidant Responsive Element (ARE) Studies
PCB126 exposure causes an increase in c-Jun phosphorylation, leading to enhanced activating protein-1 (AP-1) activity, which leads to elevated expression of antioxidant responsive element (ARE)/AP-1-dependent genes .
Bioaccumulation Studies
PCB126 has been used in bioaccumulation studies. For example, oral administration of certain Lactobacillus strains in rats previously administered with PCB126 resulted in a significant decrease in hepatic bioaccumulation of PCB126 .
Genetic Research
PCB126 has been used in genetic research. It has been used in studies involving the detection of deletions and duplications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDNZSLJWJDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074206 | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5'-Pentachlorobiphenyl | |
CAS RN |
70362-41-3 | |
Record name | PCB 108 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70362-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there structural information available for 2,3,3',4,5'-Pentachlorobiphenyl?
A2: Yes, the crystal structure of 2,3,3',4,5'-Pentachlorobiphenyl has been determined []. While the abstract doesn't provide specific details, this structural information is crucial for understanding the molecule's interactions and properties, paving the way for further research into its potential effects and applications.
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